trans-8-Methyl-6-nonenoyl Chloride
Overview
Description
trans-8-Methyl-6-nonenoyl Chloride: is an organic compound with the molecular formula C10H17ClO . It is a colorless to light yellow liquid with a molecular weight of 188.7 g/mol. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-8-Methyl-6-nonenoyl Chloride typically involves the chlorination of trans-8-Methyl-6-nonenoic acid . The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The process involves the use of reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reagent flow rates to ensure consistent product quality. The final product is purified through distillation or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
trans-8-Methyl-6-nonenoyl Chloride: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: : The chlorine atom in the compound can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Reagents such as ammonia (NH3) and alcohols are used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids and their derivatives.
Reduction: : Alcohols and other reduced derivatives.
Substitution: : Amides, esters, and other substituted products.
Scientific Research Applications
trans-8-Methyl-6-nonenoyl Chloride: is used in various scientific research applications, including:
Chemistry: : It serves as a building block for synthesizing complex organic molecules.
Biology: : The compound is used in the study of lipid metabolism and signaling pathways.
Medicine: : It is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: : The compound finds applications in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which trans-8-Methyl-6-nonenoyl Chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in signaling pathways related to lipid metabolism and inflammation.
Comparison with Similar Compounds
trans-8-Methyl-6-nonenoyl Chloride: is compared with other similar compounds, such as cis-8-Methyl-6-nonenoyl Chloride and 8-Methyl-6-nonenoic Acid . The trans isomer is unique in its stability and reactivity, making it more suitable for certain applications compared to its cis counterpart.
List of Similar Compounds
cis-8-Methyl-6-nonenoyl Chloride
8-Methyl-6-nonenoic Acid
9-Methyl-6-nonenoyl Chloride
10-Methyl-6-nonenoyl Chloride
Properties
IUPAC Name |
(E)-8-methylnon-6-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZRIGWDAPNYLT-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95636-02-5 | |
Record name | 6-Nonenoyl chloride, 8-methyl-, (6E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095636025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-6-nonenoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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